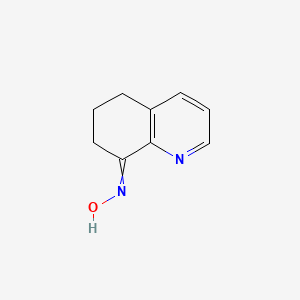

6,7-dihydro-8(5H)-quinolinone oxime

Cat. No. B1437722

M. Wt: 162.19 g/mol

InChI Key: CDBBPOISMDNVNQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07452994B2

Procedure details

A solution of 5,6,7,8-tetrahydroquinoline (10.83 g, 81.3 mmol) and lithium diisopropylamide (LDA) (22.80 mL, 163 mmol) in dry MTBE (tert-butyl methyl ether) (100 mL was stirred for 10 min while dry N2 (nitrogen) was purged through the system. The solution was then cooled in an acetone-dry ice bath to between −30° C. and −20° C. A 2.5 M solution of nBuLi (n-butyllithium) in hexanes (101.0 mL, 253 mmol) was then added over a period of 5 min. The temperature of the cooling bath was maintained below −20° C. throughout the addition. The thus obtained orange/red mixture was then transferred via cannula to a pre-cooled solution of isoamyl nitrite (38.40 mL, 285 mmol) in dry MTBE (100 mL) at −30° C.; the transfer took about 10 min. The resulting mixture was stirred at −30° C. for 40 min at which time water (4.80 mL) was added in one portion. The quenched mixture was slowly warmed to ambient temperature. A brown solid precipitated from the crude mixture and was collected via filtration. The solid isolate was redissolved in CH2Cl2 (300 mL) and then filtered to remove any insoluble material. The solvent was removed in vacuo and the residue was recrystallized from 1:1 MTBE-hexanes to provide 10.05 g (75%) of the title compound as a beige solid. 1H NMR (CDCl3) δ 1.87-1.96 (m, 2H), 2.81 (t, 2H, J=6 Hz), 2.93 (t, 2H, J=8 Hz), 7.18 (dd, 1H,J=9, 6 Hz), 7.48 (dd, 1H, J=9, 1 Hz), 8.52 (dd, 1H, J=6, 1 Hz), 9.63 (br s, 1H); 13C NMR (CDCl3) δ 20.8, 23.8, 28.9, 123.4, 134.5, 136.7, 148.2, 148.9, 152.7. ES-MS m/z 163 (M+H).

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

hexanes

Quantity

101 mL

Type

reactant

Reaction Step Four

Name

Yield

75%

Identifiers

|

REACTION_CXSMILES

|

[N:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.C([N-]C(C)C)(C)C.[Li+].N#N.C([Li])CCC.[N:26](OCCC(C)C)=[O:27]>CC(OC)(C)C.C(Cl)Cl.O>[N:1]1[C:10]2[C:9](=[N:26][OH:27])[CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

4.8 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

10.83 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=2CCCCC12

|

|

Name

|

|

|

Quantity

|

22.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)[N-]C(C)C.[Li+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)(C)OC

|

Step Four

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

[Compound]

|

Name

|

hexanes

|

|

Quantity

|

101 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

38.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)OCCC(C)C

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)(C)OC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purged through the system

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was then cooled in an acetone-dry ice bath to between −30° C. and −20° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature of the cooling bath was maintained below −20° C. throughout the addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added in one portion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A brown solid precipitated from the crude mixture

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was collected via filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid isolate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any insoluble material

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was recrystallized from 1:1 MTBE-hexanes

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=CC=CC=2CCCC(C12)=NO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 10.05 g | |

| YIELD: PERCENTYIELD | 75% | |

| YIELD: CALCULATEDPERCENTYIELD | 76.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07452994B2

Procedure details

A solution of 5,6,7,8-tetrahydroquinoline (10.83 g, 81.3 mmol) and lithium diisopropylamide (LDA) (22.80 mL, 163 mmol) in dry MTBE (tert-butyl methyl ether) (100 mL was stirred for 10 min while dry N2 (nitrogen) was purged through the system. The solution was then cooled in an acetone-dry ice bath to between −30° C. and −20° C. A 2.5 M solution of nBuLi (n-butyllithium) in hexanes (101.0 mL, 253 mmol) was then added over a period of 5 min. The temperature of the cooling bath was maintained below −20° C. throughout the addition. The thus obtained orange/red mixture was then transferred via cannula to a pre-cooled solution of isoamyl nitrite (38.40 mL, 285 mmol) in dry MTBE (100 mL) at −30° C.; the transfer took about 10 min. The resulting mixture was stirred at −30° C. for 40 min at which time water (4.80 mL) was added in one portion. The quenched mixture was slowly warmed to ambient temperature. A brown solid precipitated from the crude mixture and was collected via filtration. The solid isolate was redissolved in CH2Cl2 (300 mL) and then filtered to remove any insoluble material. The solvent was removed in vacuo and the residue was recrystallized from 1:1 MTBE-hexanes to provide 10.05 g (75%) of the title compound as a beige solid. 1H NMR (CDCl3) δ 1.87-1.96 (m, 2H), 2.81 (t, 2H, J=6 Hz), 2.93 (t, 2H, J=8 Hz), 7.18 (dd, 1H,J=9, 6 Hz), 7.48 (dd, 1H, J=9, 1 Hz), 8.52 (dd, 1H, J=6, 1 Hz), 9.63 (br s, 1H); 13C NMR (CDCl3) δ 20.8, 23.8, 28.9, 123.4, 134.5, 136.7, 148.2, 148.9, 152.7. ES-MS m/z 163 (M+H).

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

hexanes

Quantity

101 mL

Type

reactant

Reaction Step Four

Name

Yield

75%

Identifiers

|

REACTION_CXSMILES

|

[N:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.C([N-]C(C)C)(C)C.[Li+].N#N.C([Li])CCC.[N:26](OCCC(C)C)=[O:27]>CC(OC)(C)C.C(Cl)Cl.O>[N:1]1[C:10]2[C:9](=[N:26][OH:27])[CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

4.8 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

10.83 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=2CCCCC12

|

|

Name

|

|

|

Quantity

|

22.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)[N-]C(C)C.[Li+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)(C)OC

|

Step Four

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

[Compound]

|

Name

|

hexanes

|

|

Quantity

|

101 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

38.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)OCCC(C)C

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)(C)OC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purged through the system

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was then cooled in an acetone-dry ice bath to between −30° C. and −20° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature of the cooling bath was maintained below −20° C. throughout the addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added in one portion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A brown solid precipitated from the crude mixture

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was collected via filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid isolate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any insoluble material

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was recrystallized from 1:1 MTBE-hexanes

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=CC=CC=2CCCC(C12)=NO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 10.05 g | |

| YIELD: PERCENTYIELD | 75% | |

| YIELD: CALCULATEDPERCENTYIELD | 76.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |